molecular formula C11H11ClN4O B14901724 n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide

n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide

Cat. No.: B14901724
M. Wt: 250.68 g/mol
InChI Key: CVCNUILRCAKAEF-UHFFFAOYSA-N
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Description

n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide: is a compound that features both an imidazole ring and a picolinamide moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the picolinamide moiety is derived from picolinic acid, which is a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Picolinamide Moiety: The picolinamide moiety can be synthesized by reacting 4-chloropicolinic acid with an amine to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The chlorine atom on the picolinamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives of the picolinamide moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, while the picolinamide moiety can form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

    n-(2-(1h-Imidazol-1-yl)ethyl)-4-methylpicolinamide: Similar structure but with a methyl group instead of a chlorine atom.

    n-(2-(1h-Imidazol-1-yl)ethyl)-4-bromopicolinamide: Similar structure but with a bromine atom instead of a chlorine atom.

    n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluoropicolinamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: The presence of the chlorine atom in n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide can influence its reactivity and interactions with other molecules. Chlorine is more electronegative than hydrogen, methyl, or bromine, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-N-(2-imidazol-1-ylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H11ClN4O/c12-9-1-2-14-10(7-9)11(17)15-4-6-16-5-3-13-8-16/h1-3,5,7-8H,4,6H2,(H,15,17)

InChI Key

CVCNUILRCAKAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NCCN2C=CN=C2

Origin of Product

United States

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